The Chemical Architecture and Synthetic Utility of Cyclohexyl 2-Methoxyphenyl Ketone
The Chemical Architecture and Synthetic Utility of Cyclohexyl 2-Methoxyphenyl Ketone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, the strategic construction of sterically hindered aromatic ketones is critical for developing complex pharmacophores. Cyclohexyl 2-methoxyphenyl ketone (IUPAC: cyclohexyl(2-methoxyphenyl)methanone) serves as a highly versatile building block. Characterized by its unique steric profile and robust C(sp3)-C(sp2) linkage, this compound is increasingly utilized in both advanced photocatalytic methodologies and the synthesis of privileged scaffolds for neurodegenerative disease therapeutics.
This whitepaper provides an authoritative analysis of its structural properties, details field-proven synthetic protocols, and explores its downstream applications in chemical biology.
Chemical Identity and Structural Elucidation
Cyclohexyl 2-methoxyphenyl ketone[1] is an aryl-alkyl ketone where a flexible cyclohexane ring is directly bonded to a rigid, electron-rich 2-methoxyphenyl moiety.
Conformational and Steric Dynamics
The structural behavior of this molecule is dictated by the steric bulk of the ortho-methoxy group. In standard aryl ketones, the carbonyl group tends to adopt a coplanar orientation with the aromatic ring to maximize π -conjugation. However, the spatial requirements of the 2-methoxy substituent induce a significant steric clash with the cyclohexane ring. Consequently, the carbonyl plane is forced to twist out of coplanarity with the benzene ring.
The cyclohexane ring itself predominantly adopts a stable chair conformation. The bond connecting the cyclohexane ring to the carbonyl carbon occupies an equatorial position to minimize 1,3-diaxial interactions, lowering the overall ground-state energy of the molecule.
Physicochemical Properties
The following table summarizes the core physicochemical and computational data[1][2] necessary for handling and predicting the pharmacokinetic potential of the compound.
| Property | Value |
| IUPAC Name | Cyclohexyl(2-methoxyphenyl)methanone |
| CAS Number | 111504-19-9 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| Appearance | Yellowish liquid / Colorless wax |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
| LogP (Calculated) | 3.4582 |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies and Experimental Protocols
The synthesis of cyclohexyl 2-methoxyphenyl ketone has evolved from traditional, harsh Friedel-Crafts acylations to modern, atom-economical C(sp3)-H functionalization strategies[3][4]. Below are two highly validated, step-by-step protocols emphasizing causality and self-validation.
Protocol A: Microwave-Promoted Metal-Free Alkylation
This method leverages microwave irradiation to rapidly achieve the activation energy required for the direct cross-coupling of an aldehyde with an unactivated alkane, eliminating the need for transition-metal catalysts[3].
Causality: Microwave heating ensures uniform, rapid thermal transfer, accelerating radical initiation while suppressing the degradation pathways common in prolonged conventional heating.
Step-by-Step Workflow:
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Preparation: Charge a microwave-compatible quartz reaction vessel with 2-methoxybenzaldehyde (1.0 equiv) and an excess of cyclohexane (which acts as both the C(sp3)-H donor and the solvent).
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Initiation: Add a radical initiator (e.g., di-tert-butyl peroxide, DTBP, 2.0 equiv) to the mixture.
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Irradiation: Seal the vessel and irradiate at 180 °C for exactly 1 hour using a dedicated microwave synthesizer.
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Recovery: Cool the mixture to room temperature. Distill the reaction mixture under reduced pressure to recover the unreacted cyclohexane for future reuse (improving process sustainability).
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Purification: Purify the resulting residue via silica gel column chromatography, utilizing an isocratic eluent of ethyl acetate/petroleum ether (1:50).
Protocol B: Photocatalytic Acylation in Continuous Flow
For scalable, mild-condition synthesis, continuous-flow photocatalysis utilizing tetrabutylammonium decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) catalyst is preferred[4].
Causality: The microflow reactor overcomes the Beer-Lambert law limitations inherent to batch photochemistry by ensuring complete light penetration across the narrow path length, resulting in higher radical generation efficiency.
Step-by-Step Workflow:
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Solution Preparation: Prepare a homogeneous solution of 2-methoxybenzoyl chloride (0.5 mmol, 1.0 equiv) and TBADT photocatalyst in a suitable inert solvent.
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Flow Setup: Load the solution and cyclohexane (2.5 mmol, 5.0 equiv) into separate syringes. Connect them to a T-mixer integrated with a microflow reactor.
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Irradiation & Pumping: Pump the combined stream at a flow rate of 1.00 mL/min through the reactor illuminated by a 144 W light source. Utilize a back-pressure regulator to maintain the liquid phase and prevent outgassing.
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Isolation: Collect the effluent, concentrate under vacuum, and purify via flash column chromatography (100% hexane to 98:2 hexane/ethyl acetate).
Mechanistic Pathway: Photocatalytic HAT
The success of Protocol B relies on a highly orchestrated radical mechanism. The diagram below illustrates the logical flow of the Hydrogen Atom Transfer (HAT) process.
Photocatalytic Hydrogen Atom Transfer (HAT) mechanism for ketone synthesis.
System Validation: Spectroscopic Signatures
To ensure the trustworthiness of the synthetic output, the protocol must be self-validating. The structural integrity of cyclohexyl 2-methoxyphenyl ketone is definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy[3][4].
Diagnostic NMR Markers:
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¹H NMR (400 MHz, CDCl₃): The most critical diagnostic peak is the methine proton of the cyclohexane ring adjacent to the newly formed carbonyl group. This proton appears as a distinct triplet of triplets (tt) at δ 3.19 ppm ( J1 = 11.2 Hz, J2 = 3.2 Hz)[3]. The presence of this specific splitting pattern confirms the equatorial-axial coupling dynamics of the chair conformation. The methoxy protons appear as a sharp singlet at δ 3.89 ppm.
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¹³C NMR (100 MHz, CDCl₃): The successful formation of the ketone is validated by the characteristic carbonyl carbon resonance at δ 207.4 ppm , while the methoxy carbon resonates at δ 55.6 ppm[3].
Applications in Drug Development
Beyond its utility as a synthetic benchmark, cyclohexyl 2-methoxyphenyl ketone is a critical precursor in medicinal chemistry.
Specifically, it is utilized in the synthesis of 3H-spiro[benzofuran-2,1′-cyclohexan]-3-one , an oxaspiroketone derivative identified as a privileged building block for potential therapeutics targeting Alzheimer's disease[5].
Mechanistic Causality in Drug Design: The conversion relies on the selective demethylation of the ortho-methoxy group to yield 2-hydroxyphenyl cyclohexyl ketone. Subsequent triflation of the hydroxyl group sets the stage for an intramolecular triflate migration and ring closure of an in situ formed enol triflate intermediate[5]. The resulting rigid spirocyclic framework is highly valued in neuro-therapeutics because it restricts the conformational space of the molecule, thereby dramatically increasing binding affinity and selectivity toward specific central nervous system (CNS) targets.
References
- Alfa Chemistry. CAS 111504-19-9 Cyclohexyl 2-methoxyphenyl ketone.
- ChemScene. 111504-19-9 | Cyclohexyl(2-methoxyphenyl)methanone.
- The Journal of Organic Chemistry - ACS Publications.
- UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.
- The Journal of Organic Chemistry - ACS Publications.
